molecular formula C12H26Cl2N4 B1355130 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS No. 1589-04-4

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

Cat. No.: B1355130
CAS No.: 1589-04-4
M. Wt: 297.26 g/mol
InChI Key: RKFMMSGWQBDVFE-UHFFFAOYSA-L
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Description

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (referred to as Prospidium Chloride or Prospidine) is a bisquaternary ammonium compound with a dispirotripiperazine scaffold. Its molecular formula is C₁₈H₃₆Cl₄N₄O₂, and it has an average molecular weight of 482.312 g/mol . Prospidium Chloride is clinically recognized for its antitumor activity, particularly in treating laryngeal, lung, and bladder cancers . The compound acts by inducing G₂ cell cycle arrest, suppressing RNA synthesis, and stabilizing DNA against acid denaturation, suggesting direct DNA interaction .

Properties

IUPAC Name

3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4.2ClH/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16;;/h13-14H,1-12H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFMMSGWQBDVFE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518206
Record name 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589-04-4
Record name 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride typically involves the reaction of piperazine derivatives under specific conditions. One common method includes the reaction of piperazine with formaldehyde and hydrochloric acid, leading to the formation of the dichloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the spiro-linked structure .

Chemical Reactions Analysis

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride undergoes various chemical reactions, including:

Scientific Research Applications

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The dispirotripiperazine scaffold is a versatile platform for developing compounds with antitumor and antiviral activities. Below is a comparative analysis of Prospidium Chloride and its structural analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Activity Toxicity/Stability
Prospidium Chloride C₁₈H₃₆Cl₄N₄O₂ 482.312 3,12-Bis(3-chloro-2-hydroxypropyl) substituents Antitumor (G₂ arrest, RNA/DNA interaction) Moderate toxicity; used clinically
Spirobromine C₁₈H₃₂Br₂N₄O₂·2Cl 567.192 3,12-Bis(3-bromopropanoyl) substituents Antitumor and antiviral (HSV-1/2 inhibition) Higher toxicity than Prospidium
PDSTP26 C₂₀H₂₈Cl₄N₈O₄·2HCl·9H₂O 729.84 (anhydrous) Pyrimidine-linked bisquaternary salt Antiviral (HSV-1 IC₅₀ = 1.48 mM) Improved metabolic stability
Compound 2 (Novoselova) C₂₄H₃₀Cl₄N₈O₄·2HCl 682.38 5-Nitropyrimidine-4,6-diyl linker Broad-spectrum antiviral (HIV, HSV) via heparan sulfate (HS) binding Enhanced metabolic stability vs. early analogues
Adhesamine36 C₂₈H₃₀Cl₂F₆N₈O₆S₂ 817.63 Pyrimidinyl formyl/methylsulfanyl substituents Agonist of heparan sulfate proteoglycans (cell adhesion applications) Low cytotoxicity

Key Research Findings

  • Antitumor Activity: Prospidium Chloride blocks cell cycle progression at G₂ phase at concentrations as low as 0.1 mg/mL, with efficacy demonstrated in clinical trials .
  • Antiviral Activity: PDSTP26 and Compound 2 target heparan sulfate proteoglycans (HSPGs), critical for viral entry. Spirobromine analogues with halogen substitutions (e.g., bromine) exhibited reduced antiviral potency, emphasizing the importance of substituent chemistry .
  • Structural Insights :

    • The dispirotripiperazine core is essential for HS binding. Modifications like pyrimidine linkers (PDSTP26) or nitro groups (Compound 2) enhance metabolic stability without compromising activity .
    • Prospidium Chloride’s 3-chloro-2-hydroxypropyl groups are critical for DNA interaction but contribute to its toxicity, prompting the development of less toxic derivatives like Compound 2 .

Clinical and Preclinical Status

Compound Development Stage Key Advantages Limitations
Prospidium Chloride Approved (Russia) Proven efficacy in solid tumors Dose-dependent toxicity (G₂ arrest at 1 mg/mL)
PDSTP26 Preclinical High metabolic stability; broad antiviral activity Limited in vivo data
Compound 2 Preclinical Targets HS-binding viruses (HIV, HSV) No clinical trials reported

Biological Activity

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, also known as dicationic cyclophane, is a complex organic compound with the molecular formula C12H26Cl2N4C_{12}H_{26}Cl_2N_4. This compound features a unique structural arrangement characterized by two spiro-linked piperazine rings, which contribute to its distinctive chemical properties and biological activities.

Structural Features

The compound's dicationic nature arises from the presence of nitrogen atoms in its structure, which enhances its reactivity and interaction capabilities with various substrates. The rigid and well-defined cavity of the molecule allows it to act as a host for various guest molecules, facilitating the formation of supramolecular assemblies.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry.

Antiviral and Antitumor Properties
The compound has been studied for its antiviral properties and has shown potential as an antitumor agent. Specifically, derivatives of this compound have been identified as effective inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and DNA synthesis. This inhibition is crucial for cancer treatment as it disrupts the proliferation of cancer cells.

Table 1: Biological Activity Summary

Activity TypeMechanismReferences
AntiviralInhibits viral replication
AntitumorInhibits dihydrofolate reductase
Catalytic ApplicationsFacilitates Diels-Alder cycloadditions and ring-opening polymerizations

Case Studies

  • Inhibition of Dihydrofolate Reductase
    In a study exploring the structure-activity relationship (SAR) of various derivatives of this compound, it was found that modifications at the piperazine rings significantly enhanced inhibitory activity against DHFR. This suggests that structural optimization may lead to improved therapeutic agents.
  • Antiviral Activity
    Another investigation focused on the antiviral properties of the compound against specific viral strains demonstrated significant inhibition rates, indicating its potential as a lead compound for antiviral drug development.

Applications in Supramolecular Chemistry

The unique structural features of this compound make it an attractive candidate for applications in supramolecular chemistry:

  • Molecular Recognition : The dicationic cavity allows for stable complex formation with various substrates.
  • Catalysis : The compound can activate substrates in catalytic reactions, leading to new synthetic pathways.
  • Drug Delivery Systems : Its ability to form complexes enhances its potential in targeted therapies.

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